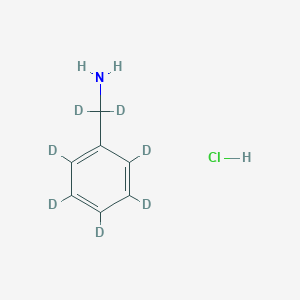

Benzyl-D7-amine hcl

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Sciences

Stable isotope labeling, particularly with deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a powerful and versatile approach for understanding intricate chemical and biological processes. symeres.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and employ in a wider range of experimental settings. nih.gov The core principle of this technique lies in the ability to differentiate the labeled compound from its naturally occurring, unlabeled counterpart using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.orgwikipedia.org

The applications of stable isotope labeling are extensive and impactful:

Mechanistic and Kinetic Studies: The introduction of deuterium can alter the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect. This effect provides valuable insights into reaction mechanisms and the nature of transition states. symeres.com

Metabolic Research: Labeled compounds are crucial for tracing the metabolic fate of molecules within biological systems. lucerna-chem.ch They allow researchers to track how drugs are absorbed, distributed, metabolized, and excreted (ADME studies), which is fundamental in pharmaceutical development. acs.orgnih.gov

Analytical Chemistry: Deuterated compounds are widely used as internal standards in quantitative analysis, particularly in mass spectrometry. thalesnano.comclearsynth.com By adding a known amount of the deuterated standard to a sample, researchers can accurately quantify the concentration of the unlabeled analyte, compensating for variations in sample preparation and instrument response. clearsynth.com

Structural Elucidation: In NMR spectroscopy, deuterated solvents are used to avoid interference from solvent protons, leading to clearer spectra of the analyte. fiveable.mesynmr.in Furthermore, specific deuterium labeling within a molecule can aid in signal assignment and the determination of complex molecular structures. thalesnano.com

Benzyl-D7-amine HCl as a Model Deuterated Compound in Academic Investigations

This compound, with the chemical formula C₇D₇H₂N·HCl, is a derivative of benzylamine (B48309) where all seven hydrogen atoms on the benzyl (B1604629) group have been replaced by deuterium. vulcanchem.com This specific labeling pattern makes it an excellent model compound for a variety of research applications.

The primary utility of this compound lies in its role as an internal standard for the quantitative analysis of its non-deuterated counterpart, benzylamine, and related compounds. vulcanchem.com Its chemical properties are nearly identical to the unlabeled form, but its increased mass allows it to be easily distinguished in a mass spectrometer. spectroscopyonline.com This is particularly valuable in complex biological samples where numerous other molecules are present. clearsynth.com

Furthermore, Benzyl-D7-amine serves as a tracer in metabolic and pharmacokinetic studies to investigate the biological pathways involving amines. vulcanchem.com The deuterium label allows scientists to follow the molecule's transformation and distribution within an organism without significantly altering its natural biochemical behavior. vulcanchem.com

Overview of Research Imperatives for Deuterated Benzylamine Hydrochloride Studies

The ongoing research involving deuterated benzylamine hydrochloride is driven by several key imperatives:

Enhancing Analytical Precision: There is a continuous need for highly accurate and reliable analytical methods in fields ranging from pharmaceutical sciences to environmental monitoring. adesisinc.comclearsynth.com The development and application of deuterated standards like this compound are central to achieving the required levels of precision and accuracy in quantitative mass spectrometry. clearsynth.com

Understanding Metabolic Pathways: Elucidating the metabolic pathways of drugs and other xenobiotics is critical for assessing their efficacy and potential toxicity. acs.orgnih.gov Deuterium-labeled compounds are instrumental in identifying metabolites and understanding the enzymatic processes involved in their formation. lucerna-chem.ch

Investigating Reaction Mechanisms: A fundamental goal of chemistry is to understand how chemical reactions occur at a molecular level. numberanalytics.com The kinetic isotope effects observed with deuterated compounds provide a powerful tool for probing reaction mechanisms and validating theoretical models. symeres.combohrium.com

In essence, the study of deuterated compounds like this compound is not merely an academic exercise but a critical component of advancing our capabilities in analytical chemistry, drug development, and our fundamental understanding of chemical and biological systems.

Structure

2D Structure

Properties

IUPAC Name |

dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N.ClH/c8-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H/i1D,2D,3D,4D,5D,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXHCNPAFAXVRZ-BVSNMZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])N)[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Deuterated Benzylamine Hydrochlorides

Established Synthetic Pathways to Benzylamine (B48309) Hydrochloride

The synthesis of the non-deuterated parent compound, benzylamine hydrochloride, is well-established and typically serves as a foundation for its deuterated counterparts. The primary industrial route involves the reaction of benzyl (B1604629) chloride with ammonia. wikipedia.org Alternative methods include the reduction of benzonitrile (B105546) or the reductive amination of benzaldehyde (B42025), often utilizing a Raney nickel catalyst. wikipedia.org

Once the benzylamine free base is obtained, it is converted to its hydrochloride salt. This is a straightforward acid-base reaction where benzylamine is treated with hydrochloric acid (HCl). wikipedia.orgvaia.com The amine group, being basic, accepts a proton from HCl to form the benzylammonium cation, which then pairs with the chloride anion. vaia.com This process is often achieved by dissolving the amine in a suitable solvent like methanol (B129727) or ether and adding concentrated or gaseous HCl, leading to the precipitation of benzylamine hydrochloride crystals upon cooling. researchgate.net

Deuteration Techniques for the Benzyl Moiety and Amine Functionality

The synthesis of Benzyl-D7-amine, where all seven hydrogen atoms on the benzyl group (five on the aromatic ring and two at the benzylic position) are replaced by deuterium (B1214612), requires specialized techniques.

Selective Deuterium Incorporation Approaches

Achieving full deuteration of the benzyl group involves a combination of methods targeting both the aromatic ring and the benzylic position.

Aromatic Ring Deuteration: The deuteration of aromatic rings can be accomplished through acid-catalyzed hydrogen-deuterium exchange. Heating an aromatic compound, such as a suitable benzene (B151609) derivative, with a strong deuterated acid like deuterium sulfate (B86663) (D₂SO₄) can facilitate the exchange of aromatic protons with deuterium. cdnsciencepub.com For compounds with activating groups, such as aniline, heating the hydrochloride salt in deuterium oxide (D₂O) is sufficient to deuterate the ortho and para positions. cdnsciencepub.com

Benzylic Position Deuteration: The two protons at the benzylic position (the -CH₂- group) can be selectively replaced with deuterium. One established method is the reduction of a nitrile (benzonitrile) in the presence of a deuterium source. beilstein-journals.org For instance, the reduction of 4-(trifluoromethyl)benzonitrile (B42179) using a Palladium on carbon (Pd/C) catalyst with deuterium gas (D₂) and deuterated hydrochloric acid (DCl) yields a methylene-deuterated benzylamine. nih.gov Another approach involves palladium-catalyzed H-D exchange reactions at the benzylic site using D₂O as the deuterium source, which can be performed under mild conditions. mdpi.comgoogle.com Amine-base catalyzed exchange with D₂O is also effective for benzylic positions activated by nitro groups. researchgate.net

To synthesize Benzyl-D7-amine, one would typically start with a fully deuterated benzene (benzene-d6) and introduce the aminomethyl group, or start with a suitable benzaldehyde or benzonitrile and apply a combination of ring and side-chain deuteration techniques.

Isotopic Enrichment and Control Strategies

Achieving high levels of isotopic enrichment is crucial for the utility of deuterated compounds. The choice of catalyst and reaction conditions plays a significant role in maximizing deuterium incorporation while minimizing side reactions.

For benzylic deuteration, catalyst systems like Pd/C, often modified with additives like ethylenediamine (B42938) [Pd/C(en)], have been developed to enhance selectivity and prevent unwanted side reactions such as hydrogenolysis (cleavage of the benzyl group). google.comresearchgate.net The use of a mixed Pd/C-Pt/C catalyst system has been shown to improve deuteration efficiency at lower temperatures compared to using Pd/C alone. nih.gov

Control strategies often involve:

Using a large excess of the deuterium source (e.g., D₂O, D₂ gas).

Employing protecting groups, such as the Boc (tert-butyloxycarbonyl) group on the amine, to prevent side reactions and guide the deuteration to the desired position. google.comresearchgate.net

Careful optimization of reaction parameters like temperature, pressure, and reaction time to favor exchange over degradation. mdpi.comrsc.org For example, microwave activation at 120 °C for 30 minutes has been shown to provide complete H-D exchange of benzylic hydrogens. mdpi.com

Conversion of Deuterated Benzylamines to Hydrochloride Salts

The conversion of the deuterated free base, Benzyl-D7-amine, to its hydrochloride salt follows the same principle as its non-deuterated analog. The deuterated amine is dissolved in an appropriate anhydrous solvent (e.g., diethyl ether, methanol, dichloromethane) and treated with a source of HCl. researchgate.netgoogle.com This can be done by bubbling dry hydrogen chloride gas through the solution or by adding a solution of HCl in an organic solvent. researchgate.netgoogle.com The resulting Benzyl-D7-amine hydrochloride salt typically precipitates from the solution and can be isolated by filtration. google.comgoogle.com This salt form often provides enhanced stability and better handling properties compared to the free amine.

Advanced Synthetic Methodologies for Deuterated N-Benzylhydroxylamine Hydrochloride Analogs

The synthesis of N-benzylhydroxylamine hydrochloride and its deuterated analogs serves as an important parallel in synthetic strategy. A common laboratory method involves the condensation of benzaldehyde with hydroxylamine (B1172632) hydrochloride to form benzaldehyde oxime, which is then reduced using an agent like sodium cyanoborohydride. google.com

For industrial-scale and continuous synthesis, alternative routes have been developed. One such method involves the reaction of benzyl chloride with a hydroxylamine solution prepared from hydroxylamine hydrochloride and a base like sodium hydroxide. researchgate.net Another advanced method proceeds through the oxidation of dibenzylamine (B1670424) to C-phenyl-N-benzyl nitrone, which is then reacted with hydroxylamine hydrochloride to yield the final product. google.com

To prepare deuterated analogs, one would employ deuterated starting materials. For instance, a deuterated benzaldehyde could be used in the oximation-reduction pathway. Mechanistic studies on related reactions have utilized deuterated starting materials to probe reaction pathways, demonstrating the feasibility of incorporating deuterium into these structures. researchgate.net The final conversion to the hydrochloride salt is achieved using HCl, as with other amines. google.com

Optimization of Reaction Conditions and Yields in Deuterated Benzylamine Synthesis

Optimizing reaction conditions is key to achieving high yields and purity in the synthesis of deuterated benzylamines. The use of protecting groups, particularly the Boc group on the amine functionality, is a critical strategy. It prevents the formation of over-alkylated byproducts and allows for cleaner reactions with higher, often quantitative, yields. google.comresearchgate.net

The table below summarizes key optimization parameters from various synthetic approaches for benzylamine derivatives, which are applicable to their deuterated counterparts.

| Parameter | Condition/Reagent | Purpose/Outcome | Reference |

| Protection Strategy | Boc-benzylamine as starting material | Avoids tri- and tetra-substituted byproducts; simplifies purification. | google.com |

| Catalyst (Debenzylation) | 5% Palladium on carbon (Pd/C) | Efficient removal of the benzyl protecting group. | google.com |

| Catalyst (H-D Exchange) | Pd/C-Pt/C mixed system | Allows for lower reaction temperatures (120°C vs 160°C) for H-D exchange. | nih.gov |

| Temperature (Debenzylation) | 40°C | Optimized temperature for removing the benzyl group via hydrogenation. | google.com |

| Temperature (H-D Exchange) | 120°C | Optimal temperature for complete H-D exchange of benzylic hydrogens. | mdpi.com |

| Acid (Boc Removal) | HCl in Ethyl Acetate (B1210297) (3M) | Effective for deprotection of the Boc group to yield the hydrochloride salt directly. | google.com |

| Base (Alkylation) | Sodium Hydride (NaH) | Strong base used for deprotonating the amine prior to reaction with a deuterated reagent. | researchgate.net |

| Yield (Overall) | Boc-protection/debenzylation strategy | Can achieve near-quantitative yields for intermediate steps and 100% yield for the final debenzylation. | google.comresearchgate.net |

These optimization strategies, particularly the combination of protecting groups and specialized catalysts, are essential for the efficient and high-yield synthesis of specifically deuterated compounds like Benzyl-D7-amine hydrochloride.

Purification and Isolation Techniques for Deuterated Amine Hydrochlorides

The final purity of deuterated amine hydrochlorides, such as Benzyl-D7-amine hcl, is critical for their application in research and pharmaceutical development. Following synthesis, crude products typically contain unreacted starting materials, byproducts, and residual solvents. Therefore, robust purification and isolation strategies are essential to obtain the compound at the desired specification. The principal methods employed are chromatographic techniques and crystallization-based procedures like recrystallization and precipitation.

Chromatographic Purification Methods

Chromatography is a cornerstone technique for the purification of organic compounds, including deuterated amines and their precursors. The choice of chromatographic method depends on the properties of the compound and the nature of the impurities.

For intermediates in the synthesis of deuterated benzylamines, such as Boc-protected amines, silica (B1680970) gel column chromatography is frequently employed. guidechem.com This method separates compounds based on their polarity. A common mobile phase for such separations is a mixture of ethyl acetate (EA) and petroleum ether (PE), often in a 1:10 ratio. guidechem.com Another effective eluent system for related compounds is a mixture of dichloromethane (B109758) (DCM) and acetone.

When dealing with basic amines, standard silica gel chromatography can sometimes be problematic due to strong interactions between the basic amine and the acidic silica surface, which can lead to poor separation and product degradation. biotage.com To mitigate these effects, several strategies can be adopted:

Modified Mobile Phase: Adding a small amount of a competing amine, like triethylamine (B128534) or ammonia, to the eluent can neutralize the acidic sites on the silica gel, improving the peak shape and recovery of the target amine. biotage.com

Alternative Stationary Phases: Using less acidic stationary phases, such as basic alumina (B75360) or amine-functionalized silica, can prevent undesirable interactions. biotage.com

Reversed-Phase Chromatography: For more polar amines, reversed-phase high-performance liquid chromatography (HPLC) is a powerful tool. biotage.com In this technique, a nonpolar stationary phase is used with a polar mobile phase. For basic amines, purification is often most effective when the mobile phase is alkaline, as this keeps the amine in its more lipophilic free-base form, increasing retention and enhancing separation. biotage.com Anionic HPLC methods have also been utilized for the purification of related biological molecules. nih.gov

Table 1: Chromatographic Methods for Amine Purification

| Chromatographic Technique | Stationary Phase | Typical Mobile Phase / Eluent System | Application Notes |

|---|---|---|---|

| Column Chromatography | Silica Gel | Ethyl Acetate / Petroleum Ether (e.g., 1:10) | Effective for non-ionic intermediates like Boc-protected amines. guidechem.com |

| Column Chromatography | Silica Gel | Dichloromethane / Acetone (e.g., 20:1) | Suitable for separating moderately polar compounds. |

| Flash Chromatography | Silica Gel | Dichloromethane / Methanol with added base (e.g., Triethylamine) | The added base neutralizes acidic silanol (B1196071) groups, preventing peak tailing of basic amines. biotage.com |

| Reversed-Phase HPLC | C18 or other nonpolar phase | Acetonitrile (B52724) / Water with added base (e.g., Triethylamine) | Increases retention of basic amines by keeping them in their free-base form, improving separation. biotage.com |

Recrystallization and Precipitation Techniques

Recrystallization and precipitation are powerful and widely used methods for purifying solid compounds, particularly salts like amine hydrochlorides. These techniques exploit the differences in solubility between the desired compound and impurities in a given solvent or solvent mixture at different temperatures. praxilabs.com

Precipitation is often the primary method for isolating the hydrochloride salt from the reaction mixture. A common strategy involves dissolving the free amine (e.g., Benzyl-D7-amine) in a suitable organic solvent and then introducing hydrogen chloride. The highly polar hydrochloride salt is typically insoluble in nonpolar or moderately polar organic solvents and precipitates out. This can be achieved by:

Adding concentrated or fuming hydrochloric acid dropwise to a solution of the amine in a solvent like dichloromethane (DCM).

Bubbling dry hydrogen chloride gas through a solution of the amine, often dissolved in a solvent like diethyl ether. researchgate.net

The resulting precipitate is then collected by filtration and washed with a solvent in which the salt has low solubility to remove residual impurities.

Recrystallization is used to further purify the crude, precipitated salt. The principle relies on dissolving the impure solid in a minimum amount of a hot solvent and then allowing the solution to cool slowly. praxilabs.com As the solution cools, the solubility of the target compound decreases, and it crystallizes out, leaving the impurities behind in the solution. praxilabs.com For benzylamine hydrochloride and its deuterated analogs, a common and effective method is recrystallization from dry ethanol (B145695), which can yield high-purity, pearly-white needles. Another reported technique for a similar deuterated amine hydrochloride involves crystallization from a cold mixture of DCM and ethyl acetate, which achieved purity levels greater than 99.5%. The choice of solvent is critical and is determined by the solubility profile of the specific amine hydrochloride. praxilabs.com After crystallization, the pure crystals are collected by filtration, washed with a small amount of cold solvent, and dried. google.com

Table 2: Recrystallization and Precipitation Solvents for Amine Hydrochlorides

| Technique | Compound Type | Solvent(s) | Procedure Notes |

|---|---|---|---|

| Precipitation | Benzylamine | Dichloromethane (DCM) / aq. HCl | Amine is dissolved in DCM, and fuming HCl is added to precipitate the hydrochloride salt. |

| Precipitation | Benzylamine | Diethyl Ether / HCl gas | Dry HCl gas is passed through an ether solution of the amine to precipitate the salt. researchgate.net |

| Recrystallization | Benzylamine Hydrochloride | Dry Ethanol | The crude salt is dissolved in minimal hot ethanol and cooled to form pure crystals. |

| Recrystallization | Methyl-d3-amine hydrochloride | Dichloromethane (DCM) / Ethyl Acetate | Crystallization from a cold mixture of these solvents yields a high-purity product. |

Advanced Analytical Characterization of Benzyl D7 Amine Hcl in Research

Mass Spectrometry (MS) Applications in Deuterated Benzylamine (B48309) Hydrochloride Analysis

Mass spectrometry stands as a cornerstone for the analysis of deuterated compounds, offering unparalleled sensitivity and specificity. In the context of Benzyl-D7-amine HCl, MS is employed for several critical assessments. The seven-atomic-mass-unit difference between the deuterated and non-deuterated forms allows for unambiguous differentiation in mass spectra. vulcanchem.com

High-Resolution Mass Spectrometry for Isotopic Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the isotopic purity of this compound. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium (B1214612) atoms. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can distinguish between minute mass differences, which is crucial for resolving the deuterated species from any residual, partially deuterated, or non-deuterated (d0) counterparts.

The assessment involves monitoring the ion signals corresponding to the fully deuterated molecule and any potential isotopic variants. For instance, in analyzing a sample of Benzyl-D7-amine, the presence and relative intensity of ions corresponding to d0 to d6 species would indicate the degree of isotopic enrichment. High isotopic purity, often exceeding 98%, is a critical quality attribute for its use as an internal standard. The ability of HRMS to provide accurate mass measurements allows for the confident assignment of elemental compositions to the observed ions, further validating the isotopic enrichment.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the molecular structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule of this compound is first isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer.

The fragmentation pattern of Benzyl-D7-amine will differ predictably from its non-deuterated analog. For instance, the cleavage of the bond beta to the amine nitrogen is a common fragmentation pathway for benzylamines. whiterose.ac.uk In Benzyl-D7-amine, this would lead to the loss of a deuterated radical, producing a characteristic fragment ion. By comparing the observed fragmentation pattern with that of an authentic standard or with predicted fragmentation pathways, the structural integrity of the deuterated compound can be unequivocally confirmed. This is particularly important to ensure that the deuterium atoms are located at the intended positions within the molecule.

Quantitative Mass Spectrometry for Deuterium Content Determination

Quantitative mass spectrometry is employed to precisely determine the deuterium content in a sample of this compound. This is often achieved through isotope dilution mass spectrometry, where a known amount of the non-deuterated benzylamine standard is mixed with the deuterated sample. By analyzing the relative intensities of the molecular ions of both the deuterated and non-deuterated species, the exact concentration and deuterium incorporation can be calculated. vulcanchem.com

This quantitative approach is vital for applications where this compound is used as an internal standard for the quantification of endogenous or administered benzylamine in complex biological matrices. vulcanchem.com The accuracy of the quantification relies on the precise determination of the isotopic enrichment of the labeled standard. mdpi.com Advanced software can be used to analyze the isotopic fine structure of the mass spectral peaks to calculate the average number of deuterium atoms per molecule. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Deuterated Benzylamines

¹H and ¹³C NMR for Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural analysis of this compound. In the ¹H NMR spectrum of a highly deuterated sample, the signals corresponding to the protons on the benzyl (B1604629) ring and the methylene (B1212753) group will be significantly diminished or absent, confirming successful deuteration. Any residual proton signals can be used to quantify the level of isotopic purity.

The chemical shifts in the ¹³C NMR spectrum are also affected by deuterium substitution. The carbon atoms directly attached to deuterium will exhibit a characteristic multiplet splitting pattern due to C-D coupling and will show an upfield shift compared to their protonated counterparts, an effect known as the isotope shift. sigmaaldrich.com This provides direct evidence of the location of the deuterium atoms. The analysis of both ¹H and ¹³C NMR spectra is crucial for a comprehensive structural verification. doi.orgscience.gov

Two-Dimensional NMR Techniques in Deuterated Systems

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), provide further structural insights by revealing correlations between different nuclei. scielo.br

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. In the case of this compound, an HSQC spectrum would be used to confirm the absence of correlations for the deuterated positions, as there are no protons directly attached to these carbons. rsc.orgboisestate.edu

The combined use of these advanced analytical techniques provides a robust and comprehensive characterization of this compound, ensuring its suitability for its intended applications in research.

Utilization of Deuterium Labeling for Spectral Simplification

Deuterium labeling, the substitution of hydrogen atoms with their heavier isotope, deuterium, is a powerful technique for simplifying complex spectra in nuclear magnetic resonance (NMR) and mass spectrometry (MS). synmr.instudymind.co.uk In the case of Benzyl-D7-amine, the seven deuterium atoms on the benzyl group create distinct and simplified spectral patterns compared to its non-deuterated counterpart. vulcanchem.com

In ¹H NMR spectroscopy, the absence of proton signals from the deuterated benzyl ring and methylene group significantly reduces the complexity of the spectrum. studymind.co.uk This allows for a clearer interpretation of the signals from the remaining protons, such as those on the amine group, and facilitates the study of their chemical environment and interactions. synmr.in The distinct signals from the deuterium atoms can also serve as valuable reference points for chemical shift measurements, aiding in the structural elucidation of related compounds. vulcanchem.com

Similarly, in mass spectrometry, the increased mass of Benzyl-D7-amine due to the seven deuterium atoms provides a unique isotopic signature. vulcanchem.com This mass shift is instrumental in distinguishing the labeled compound from its unlabeled analog and other molecules in complex mixtures. This property is particularly useful for:

Internal standardization: this compound can be used as an internal standard in quantitative analyses to improve accuracy and precision. vulcanchem.com

Metabolite identification: Tracking the metabolic fate of benzylamine-containing compounds in biological systems. vulcanchem.comacs.org

Fragmentation pattern analysis: Elucidating the fragmentation pathways of benzylamine and related structures under mass spectrometric conditions. vulcanchem.comresearchgate.net

The simplification of spectra through deuterium labeling is a fundamental advantage that enhances the utility of this compound in a wide range of research applications.

High-Performance Liquid Chromatography (HPLC) in Deuterated Benzylamine Research

High-performance liquid chromatography (HPLC) is an indispensable technique for the analysis of deuterated compounds like this compound. lgcstandards.comrsc.org It is widely used for assessing the purity of these compounds and for developing and validating quantitative analytical methods. researchgate.netsemanticscholar.org

Purity Profiling and Impurity Detection of Deuterated Amines

Ensuring the chemical and isotopic purity of deuterated compounds is paramount for their reliable use in research. HPLC is a primary method for determining the purity of deuterated amines, including this compound. lgcstandards.comnih.gov Commercial suppliers often specify a chemical purity of at least 98% and an isotopic purity of 99 atom % D. vulcanchem.com

HPLC methods, typically employing reversed-phase columns, can effectively separate the main deuterated compound from any non-deuterated or partially deuterated species, as well as other chemical impurities. rsc.orgscispace.com The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile phase. nih.gov While the retention behavior of a deuterated compound is very similar to its non-deuterated counterpart, high-efficiency columns can sometimes achieve separation. researchgate.net

The detection of impurities is crucial as they can interfere with experimental results. For instance, in quantitative studies using this compound as an internal standard, the presence of unlabeled benzylamine could lead to inaccurate measurements. HPLC, often coupled with mass spectrometry (LC-MS), allows for the sensitive detection and quantification of such impurities. unodc.org

Below is an example of a data table that might be generated during the purity profiling of a batch of this compound.

| Compound | Retention Time (min) | Peak Area (%) | Identification |

| This compound | 5.2 | 99.5 | Main Component |

| Impurity A | 4.8 | 0.3 | Unlabeled Benzylamine |

| Impurity B | 6.1 | 0.2 | Unknown |

This table is for illustrative purposes only and does not represent actual experimental data.

Method Development and Validation for Deuterated Benzylamine Hydrochloride Quantification

Accurate quantification of deuterated compounds is essential for many applications. HPLC methods for the quantification of benzylamine hydrochloride and its deuterated analogs must be carefully developed and validated to ensure their reliability. scispace.commfd.org.mkresearchgate.net Method validation is performed according to guidelines from the International Conference on Harmonisation (ICH) and typically includes assessing the following parameters: scispace.cominnovareacademics.in

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. scispace.com

Linearity: The demonstration that the detector response is directly proportional to the concentration of the analyte over a defined range. scispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scispace.com

Accuracy: The closeness of the test results obtained by the method to the true value. scispace.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. scispace.com

A typical HPLC method for the analysis of benzylamine hydrochloride might utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). scispace.commfd.org.mk Detection is often performed using a UV detector. rsc.org For deuterated compounds like this compound, the validation process ensures that the isotopic labeling does not interfere with the quantitative accuracy of the method. researchgate.netrsc.org

The following table outlines typical validation parameters for an HPLC method for Benzylamine HCl quantification.

| Validation Parameter | Acceptance Criteria |

| Specificity | No interference from blank or placebo at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Precision (Relative Standard Deviation, %RSD) | ≤ 2.0% |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Robustness | No significant change in results with minor variations in mobile phase composition, pH, and flow rate. |

This table provides a general overview of validation parameters and acceptance criteria and may vary depending on the specific application and regulatory requirements.

Integration of Chromatographic and Spectroscopic Methods for Comprehensive Characterization

For a truly comprehensive characterization of this compound, the integration of chromatographic and spectroscopic techniques is essential. rsc.orgscispace.comcaymanchem.com The coupling of HPLC with mass spectrometry (LC-MS) is a particularly powerful combination that leverages the separation capabilities of HPLC with the sensitive and selective detection and identification abilities of MS. rsc.orgnih.gov

LC-MS allows for the unequivocal identification of the main component and any impurities based on both their retention time and their mass-to-charge ratio. researchgate.net This is especially valuable for confirming the isotopic purity of this compound by differentiating it from its unlabeled and partially labeled counterparts. caymanchem.com Furthermore, tandem mass spectrometry (LC-MS/MS) can provide structural information by analyzing the fragmentation patterns of the ions, further confirming the identity of the compounds. nih.gov

The integration of these techniques provides a multi-faceted analytical approach, ensuring a thorough understanding of the sample's composition and purity. This comprehensive characterization is vital for the use of this compound as a reliable standard and tool in advanced research. mdpi.com

Applications of Benzyl D7 Amine Hcl in Mechanistic and Kinetic Research

Elucidation of Organic Reaction Mechanisms Using Deuterium (B1214612) Labeling

Deuterium labeling is a cornerstone of mechanistic chemistry. By replacing hydrogen with deuterium in a reactant like benzylamine (B48309), researchers can follow the deuterated fragments throughout a reaction, providing direct evidence for proposed mechanistic pathways. nih.gov

The use of Benzyl-D7-amine HCl enables the precise tracking of the benzyl (B1604629) moiety in complex chemical reactions. vulcanchem.com When a reaction involving this compound is complete, the location and bonding of the deuterium atoms in the products can be determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. vulcanchem.com This information reveals whether the benzyl group, or parts of it, have been transferred, rearranged, or otherwise transformed.

For instance, in studies of catalytic reactions, if the deuterium atoms from the benzyl group are found incorporated into a specific position on another molecule, it provides strong evidence for a particular reaction intermediate and pathway. rsc.org Research on cascade reactions, where multiple bonds are formed in sequence, has utilized isotopic labeling to support proposed mechanisms by identifying key intermediates and by-products. whiterose.ac.uk Similarly, in "borrowing hydrogen" or "hydrogen autotransfer" reactions, a catalyst temporarily removes hydrogen (or deuterium) from the amine to form a reactive imine intermediate; deuterium labeling confirms this initial dehydrogenation step and tracks the subsequent transformations. acs.org

The location of deuterium atoms in the final products provides unambiguous evidence of which bonds were broken and formed during a reaction. Specifically, the carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond. google.comlibretexts.org This difference is fundamental to its use in mechanistic studies.

In a proposed reaction mechanism for the Rh-catalyzed C-H alkylation of benzylamine derivatives, deuterium labeling experiments were crucial. rsc.org When a deuterated benzylamine was used, analysis of the products helped to confirm that a specific C-H (or C-D) bond on the aromatic ring was activated as part of the catalytic cycle. rsc.org Furthermore, observing H/D scrambling, where deuterium and hydrogen atoms exchange between molecules, can indicate reversible steps in a reaction mechanism, providing deeper insight into the process. rsc.orgnih.gov

Tracing Reaction Pathways and Intermediates

Kinetic Isotope Effect (KIE) Studies with this compound

The difference in bond strength between C-H and C-D bonds leads to different reaction rates, a phenomenon known as the Kinetic Isotope Effect (KIE). princeton.edu The KIE is the ratio of the rate constant of the reaction with the light isotope (kH) to the rate constant with the heavy isotope (kD). By measuring this ratio (kH/kD), researchers can deduce whether a C-H bond is broken in the slowest, rate-determining step of a reaction. google.comlibretexts.org

The magnitude of the KIE is a powerful diagnostic tool for identifying the rate-limiting step. unizin.org A large, or "primary," KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the rate-determining step of the reaction. libretexts.orgprinceton.edu Conversely, a KIE value close to 1 (kH/kD ≈ 1) suggests that C-H bond breaking is not part of the slowest step. libretexts.orgnih.gov

For example, in the hydrogenation of imines catalyzed by a ruthenium complex, the rate-limiting step was found to shift depending on the electronic properties of the imine. nih.govacs.org For electron-deficient imines, a significant KIE was observed, indicating that hydrogen transfer was the rate-limiting step. nih.govacs.org However, for electron-rich imines, an "inverse" KIE (kH/kD < 1) was measured, suggesting a change in mechanism where a step prior to hydrogen transfer became rate-limiting. nih.govacs.org

| Reaction System | Substrate | kH/kD Value | Implication for Rate-Limiting Step | Reference |

|---|---|---|---|---|

| Monoamine Oxidase A (Enzyme) | Benzylamine | 11.5 (Experimental) | C-H bond cleavage is rate-limiting. | nih.gov |

| Aromatic Amine Dehydrogenase (Enzyme) | para-substituted benzylamines | ~ 1 | C-H bond cleavage is not fully rate-limiting. | nih.gov |

| E2 Elimination with EtO⁻ in EtOH | 1-Phenylethyl-N,N-dimethylbenzylammonium ion | 5.85 | C-H bond cleavage is involved in the rate-limiting step. | researchgate.net |

Primary KIEs arise when the bond to the isotope is broken or formed in the rate-limiting step. princeton.edu Secondary KIEs are smaller effects observed when the isotopically labeled bond is not broken but is located near the reaction center. princeton.edu These secondary effects can provide information about changes in hybridization or steric environment at the transition state. princeton.eduepfl.ch

For instance, a change in hybridization from sp3 (tetrahedral) to sp2 (trigonal planar) at a carbon atom bearing a deuterium often results in a small, normal secondary KIE (kH/kD > 1), while the reverse process (sp2 to sp3) can lead to an inverse secondary KIE (kH/kD < 1). princeton.eduepfl.ch Analyzing these subtle effects with a molecule like this compound can offer a highly detailed picture of the transition state's geometry.

Determining Rate-Limiting Steps in Chemical Transformations

Deuterium Effects on Reaction Kinetics and Thermodynamics

The fundamental origin of the kinetic isotope effect lies in the zero-point vibrational energy (ZPE) of chemical bonds. princeton.edu A C-D bond has a lower ZPE than a C-H bond because of the greater mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond. google.com

This difference in activation energy directly impacts the reaction rate (kinetics). If C-H bond cleavage occurs in the rate-determining step, the reaction with the deuterated compound will be slower. google.com The effect on thermodynamics is generally smaller but can influence the position of chemical equilibria. The Hammond postulate connects kinetics and thermodynamics, stating that the transition state structure will more closely resemble the species (reactants or products) to which it is closer in energy. princeton.edu Therefore, factors that alter the thermodynamics can also influence the transition state structure and, consequently, the magnitude of the KIE. princeton.edu

| Property | C-H Bond | C-D Bond | Consequence |

|---|---|---|---|

| Vibrational Frequency | Higher | Lower | Affects zero-point energy. |

| Zero-Point Energy (ZPE) | Higher | Lower | C-D bond is in a lower energy well. |

| Bond Dissociation Energy | Lower | Higher (~5 kJ/mol) | More energy is needed to break a C-D bond. libretexts.org |

| Reaction Rate (if bond breaks in RDS) | Faster (kH) | Slower (kD) | Results in a primary kinetic isotope effect (kH/kD > 1). |

Computational Chemistry Approaches to Isotopic Effects in Benzyl-D7-amine Systems

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of reaction mechanisms, including the origins of kinetic isotope effects (KIEs). In systems involving deuterated benzylamines, theoretical calculations provide a molecular-level understanding that complements experimental findings. These computational approaches allow for the modeling of transition states and the calculation of vibrational frequencies, which are essential for predicting and interpreting KIEs.

One of the primary applications of these computational methods is in the study of enzymatic reactions where benzylamine acts as a substrate. For instance, the decomposition of benzylamine catalyzed by monoamine oxidase A (MAO A) has been the subject of detailed computational investigation. The rate-limiting step in this reaction is understood to be the transfer of a hydride anion from the methylene (B1212753) group of benzylamine to the flavin cofactor of the enzyme.

A multiscale simulation approach, combining the empirical valence bond (EVB) method with path integral quantization using the quantum classical path (QCP) method, has been employed to calculate the hydrogen/deuterium (H/D) kinetic isotope effect for this reaction. nih.gov This sophisticated computational model allows for the inclusion of nuclear quantum effects, such as tunneling, which are often significant in hydrogen transfer reactions.

In such studies, the system is typically partitioned into a quantum mechanical (QM) region, which includes the atoms directly involved in the bond-breaking and bond-forming events (e.g., the benzylamine substrate and the flavin cofactor), and a molecular mechanics (MM) region for the rest of the protein and solvent environment. This QM/MM approach provides a balance between accuracy and computational feasibility for large biological systems. nih.gov

The calculated KIE values from these simulations can be directly compared with experimental data to validate the proposed reaction mechanism. For the MAO A-catalyzed decomposition of benzylamine, the computationally determined H/D kinetic isotope effect was found to be in reasonable agreement with experimental values, lending strong support to the proposed hydride transfer mechanism. nih.gov

Detailed Research Findings

A key study utilized a multiscale approach to simulate the rate-limiting step of benzylamine decomposition by MAO A. nih.gov The computational model focused on the hydride transfer from the α-methylene group of benzylamine to the N5 atom of the flavin cofactor. By applying path integral calculations, the researchers were able to elucidate the contribution of nuclear quantum effects to the kinetic isotope effect.

The calculated H/D kinetic isotope effect (kH/kD) was determined to be 6.5 ± 1.4. nih.gov This value aligns well with experimentally determined KIEs for the oxidation of substituted benzylamines, which can range from approximately 6 to 13. nih.gov For the oxidation of unsubstituted benzylamine by MAO A, the experimental KIE was found to be 11.5. nih.gov The agreement between the calculated and experimental values, despite the complexity of the enzymatic system, highlights the predictive power of modern computational methods.

The study also involved the calculation of the activation free energies (ΔG‡) for both the protiated (H) and deuterated (D) benzylamine substrates. The difference in these activation energies is the primary determinant of the kinetic isotope effect.

Below is a data table summarizing the computationally derived activation free energies and the resulting kinetic isotope effect for the MAO A-catalyzed decomposition of benzylamine.

| Species | Calculated Activation Free Energy (ΔG‡) (kcal/mol) | Calculated Kinetic Isotope Effect (kH/kD) |

|---|---|---|

| Benzylamine (H) | Value not explicitly stated in source | 6.5 ± 1.4 |

| Benzyl-d2-amine (D) | Value not explicitly stated in source |

Note: While the source provides the final calculated KIE and states it is derived from the difference in free energy of activation, the specific ΔG‡ values for the H and D species were not explicitly detailed in the provided text. The calculated KIE itself is a direct result of these energy differences.

Experimental studies on the oxidation of [1,1-2H2]benzylamine by other oxidizing agents, such as cetyltrimethylammonium permanganate, have also shown a substantial primary kinetic isotope effect, with a kH/kD value of 5.77 at 293 K. ias.ac.in This experimental finding further underscores the significance of α-C-H bond cleavage in the rate-determining step of benzylamine oxidation reactions, a feature that is accurately captured by computational models.

In another enzymatic system, the reaction of vascular adhesion protein-1 (VAP-1) with d2-benzylamine, a pH-independent kinetic isotope effect on (kcat/Km)app of 6–7.6 was observed. researchgate.net Such experimental data provides valuable benchmarks for the development and refinement of computational models aimed at understanding the mechanisms of amine oxidases.

Computational approaches are not limited to enzymatic reactions. They are also invaluable for studying non-enzymatic organic reactions. For example, theoretical calculations can predict primary and secondary kinetic isotope effects in nucleophilic substitution or addition reactions involving deuterated benzylamines. koreascience.kr These calculations help to distinguish between different possible transition state geometries, such as whether a reaction proceeds through a concerted or stepwise mechanism. researchgate.netscispace.com By comparing the calculated KIEs with experimental values, researchers can gain a more definitive understanding of the reaction pathway.

Benzyl D7 Amine Hcl As an Internal Standard and Analytical Tool in Quantitative Studies

Role of Deuterated Internal Standards in Mass Spectrometry-Based Quantification

In quantitative mass spectrometry, the goal is to accurately determine the amount of a specific analyte in a complex sample. Deuterated internal standards are considered the "gold standard" for this purpose. oup.com An ideal internal standard co-elutes with the analyte to be quantified and has the same extraction recovery and ionization response. aptochem.com Stable isotope-labeled internal standards, such as Benzyl-D7-amine HCl, are nearly identical to their non-labeled counterparts but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer. scioninstruments.com

A significant challenge in bioanalysis is the "matrix effect," where other components in a complex sample, such as plasma or urine, interfere with the ionization of the target analyte. oup.comwaters.com This interference can lead to ion suppression or enhancement, causing inaccurate quantification. oup.com Deuterated internal standards are crucial for correcting these matrix effects. clearsynth.com Because the deuterated standard is chemically almost identical to the analyte, it experiences the same matrix effects. usp.org By comparing the signal of the analyte to the known concentration of the co-eluting deuterated standard, these variations can be normalized, leading to more accurate and reliable results. clearsynth.comtexilajournal.com

The use of deuterated standards compensates for variations during sample preparation, such as extraction and derivatization, as well as fluctuations in the mass spectrometer's performance. aptochem.comscioninstruments.com However, it is important to note that significant deuterium (B1214612) labeling can sometimes cause a slight shift in retention time compared to the non-labeled analyte, which can diminish its ability to perfectly compensate for matrix effects if they are not co-eluting. oup.comnih.gov

This compound is particularly useful in the quantification of amine-containing metabolites. Amines are a diverse group of biologically important molecules, including neurotransmitters, amino acids, and biogenic amines. murdoch.edu.aursc.org Quantitative analysis of these compounds is essential in various fields, including metabolomics and pharmaceutical research. clearsynth.comnsf.gov

The use of a deuterated internal standard like this compound allows for precise quantification of amine analytes. In a typical workflow, a known amount of the deuterated standard is added to the sample before any processing steps. The sample is then extracted, and the analytes are often derivatized to improve their chromatographic and mass spectrometric properties. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the analyte's concentration. This isotope dilution method significantly improves the precision and accuracy of the quantification. oup.com

Mitigating Matrix Effects and Enhancing Analytical Accuracy

Derivatization Strategies for Improved Detectability of Amines

Benzoyl chloride is a common derivatization reagent that reacts with primary and secondary amines to form more stable and less polar benzoyl derivatives. nih.govacs.org This derivatization offers several advantages for the analysis of amines by LC-MS:

Increased Retention: The addition of the benzoyl group makes the polar amine analytes more hydrophobic, leading to better retention on reversed-phase columns and improved separation from other sample components. nih.gov

Enhanced Sensitivity: Benzoylation can significantly increase the sensitivity of detection, with some studies reporting a 1,000-fold increase. nih.gov

Stable Products: The resulting benzoyl derivatives are generally stable, which is important for reproducible results. acs.org

In the context of using this compound, the derivatization with benzoyl chloride would be applied to both the analyte amines in the sample and the internal standard.

For quantitative accuracy, the derivatization reaction must be consistent and complete for both the analyte and the internal standard. The optimization of derivatization conditions is a critical step in method development. sigmaaldrich.com Key parameters to consider include:

Reagent Concentration: An excess of the derivatizing agent, like benzoyl chloride, is typically used to drive the reaction to completion. sigmaaldrich.com

Reaction Time and Temperature: The time and temperature of the reaction need to be carefully controlled to ensure complete derivatization without causing degradation of the analytes or their derivatives. sigmaaldrich.com

pH: The derivatization of amines with benzoyl chloride is a base-catalyzed Schotten-Baumann reaction, making pH a crucial parameter to optimize. acs.org

When using a deuterated internal standard like Benzyl-D7-amine, it is essential to confirm that the derivatization kinetics are the same for both the labeled and unlabeled compounds to avoid analytical bias.

Benzoyl Chloride Derivatization in Quantitative Assays

Application in Pharmaceutical and Biochemical Analysis

The combination of a deuterated internal standard like this compound with derivatization strategies is a powerful approach in pharmaceutical and biochemical analysis. clearsynth.comchemicalbook.com

In pharmaceutical research , this methodology is used for:

Pharmacokinetic studies: Tracking the absorption, distribution, metabolism, and excretion of amine-containing drugs. The use of a deuterated standard allows for accurate measurement of drug and metabolite levels in biological fluids. vulcanchem.com

Drug metabolism studies: Identifying and quantifying metabolites of new drug candidates. vulcanchem.com

In biochemical analysis , this approach is applied to:

Metabolomics: Quantifying endogenous amine metabolites to study metabolic pathways and identify biomarkers for diseases. nsf.govnih.gov

Neurochemical analysis: Measuring the levels of amine neurotransmitters and their metabolites in complex biological samples like cerebrospinal fluid and brain microdialysate. nih.gov

Below is a table summarizing the properties of this compound.

| Property | Value |

| Molecular Formula | C₇D₇H₂N · HCl |

| Molecular Weight | 150.66 g/mol |

| CAS Number | 352431-27-7 |

| Isotopic Purity | Typically ≥98 atom % D |

Internal Standard for Drug Metabolite Quantification in Research

In quantitative analysis, particularly in chromatography and mass spectrometry, an internal standard is a compound added in a constant amount to samples, the calibration standard, and control samples. The purpose of the internal standard is to correct for the loss of analyte during sample preparation and analysis. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) bioanalysis. scispace.com

The key advantage of using a deuterated standard like this compound is that it is chemically almost identical to its non-deuterated counterpart (the analyte). chromforum.org This similarity ensures that it behaves in a nearly identical manner during sample extraction, derivatization, and chromatographic separation. cerilliant.comchiron.no However, due to its higher mass, it can be distinguished from the native analyte by a mass spectrometer. vulcanchem.com This co-elution, or near co-elution, is critical for correcting matrix effects—the suppression or enhancement of the analyte's signal by other components in the sample matrix—which is a common challenge in the analysis of complex biological samples like plasma or urine. chromatographyonline.comwuxiapptec.com

Research has demonstrated the effectiveness of using deuterated analogues for the accurate quantification of various compounds. For instance, in a study developing a method for determining dapoxetine (B195078) in human plasma, Dapoxetine-d7 was used as the internal standard. The method utilized the precursor-to-product ion transitions of m/z 313.2–164.2 for dapoxetine and m/z 306.2–157.2 for the deuterated standard, showcasing the clear mass differentiation essential for accurate measurement.

The use of SIL-IS like this compound significantly improves the accuracy, precision, and reliability of quantitative methods for drug metabolites that share the benzylamine (B48309) structural motif. wuxiapptec.com By normalizing the response of the analyte to that of the internal standard, variations introduced during the analytical process can be effectively compensated for, leading to more robust and reproducible results. cerilliant.com

Table 1: Principles of Using this compound as an Internal Standard

| Principle | Description | Rationale |

| Chemical Similarity | This compound is chemically and physically very similar to the non-labeled benzylamine and its metabolites. chiron.no | Ensures similar behavior during extraction, chromatography, and ionization, compensating for analyte loss and matrix effects. cerilliant.comchromatographyonline.com |

| Mass Differentiation | The deuterium atoms give this compound a distinct, higher mass than the unlabeled analyte. vulcanchem.com | Allows the mass spectrometer to differentiate between the analyte and the internal standard, enabling separate quantification. |

| Co-elution | In liquid chromatography, the deuterated standard elutes at nearly the same time as the analyte. chromforum.orgchromatographyonline.com | This is crucial for correcting matrix effects, as both compounds experience similar signal suppression or enhancement. chromatographyonline.com |

| Known Concentration | A precise and known amount of the internal standard is added to every sample. wuxiapptec.com | The analyte's concentration is calculated from the ratio of its response to the internal standard's response, correcting for variations. |

Tracer for Pharmacokinetic and Metabolic Profiling Investigations

Beyond its role as a quantification standard, this compound serves as a tracer in metabolic and pharmacokinetic studies. vulcanchem.com When introduced into a biological system, the deuterium-labeled compound follows the same metabolic pathways as its non-labeled counterpart. vulcanchem.com Because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, deuteration can sometimes slow down metabolic degradation, a phenomenon known as the kinetic isotope effect. This can be advantageous in studying metabolic pathways. vulcanchem.com

Researchers can track the journey of Benzyl-D7-amine and its metabolites through the body, providing insights into:

Absorption, Distribution, Metabolism, and Excretion (ADME): Following the labeled compound helps to understand how a drug is processed by the body.

Metabolite Identification: The distinct isotopic signature of the deuterated compound and its metabolites makes them easier to identify in complex biological samples using mass spectrometry. vulcanchem.com

Pathway Elucidation: By observing the transformation of the labeled compound, scientists can map out the specific metabolic reactions that occur.

For example, similar deuterated compounds like rac Dobutamine-d6 have been used to trace metabolic pathways, revealing distinct metabolic routes compared to their non-deuterated forms. This highlights the utility of using deuterated compounds as tracers in pharmacokinetic research.

Forensic and Environmental Analytical Applications

Aromatic amines are a class of chemicals with significant environmental and forensic interest due to their prevalence in industrial settings and as components of dyes, pesticides, and drugs. lsu.educoresta.org The development of sensitive and specific analytical methods is crucial for monitoring human exposure and environmental contamination. oup.com

In forensic toxicology, deuterated internal standards are essential for the accurate quantification of drugs of abuse and their metabolites in biological samples. supelco.com.twwdh.ac.id Similarly, in environmental science, the use of stable isotope-labeled standards improves the accuracy of methods for analyzing pollutants like aromatic amines in various environmental samples. lcms.czrsc.org For instance, a study on aromatic amines in mainstream cigarette smoke utilized deuterated internal standards to ensure accurate quantification. coresta.org Another study developed a method for detecting carcinogenic aromatic amines in DNA samples by synthesizing deuterated adducts to serve as standards for isotope dilution LC/MS/MS. lsu.edu These applications underscore the importance of compounds like this compound for creating robust and reliable analytical methods in forensic and environmental science. supelco.com.tw

Table 2: Applications in Forensic and Environmental Analysis

| Application Area | Use of this compound (or similar deuterated amines) | Analytical Technique |

| Forensic Toxicology | Internal standard for the quantification of illicit drugs or their metabolites containing a benzylamine structure. | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). coresta.org |

| Environmental Monitoring | Internal standard for measuring levels of aromatic amine pollutants in water, soil, or air samples. lcms.czrsc.org | High-Performance Liquid Chromatography (HPLC), LC-MS/MS. |

| Food Safety | Internal standard for detecting contaminants like pesticides or veterinary drug residues in food products. nih.gov | LC-MS/MS. lcms.cz |

| Biomonitoring | Quantification of human exposure to environmental or occupational aromatic amines through analysis of urine or blood. oup.com | LC-MS/MS. |

Advanced Synthetic Organic Chemistry Research Involving Deuterated Benzylamines

Benzyl-D7-amine HCl as a Building Block in Complex Molecule Synthesis

This compound is a valuable starting material in the synthesis of complex, isotopically labeled molecules. Its primary utility lies in its role as a tracer in metabolic studies and in the creation of deuterated pharmaceuticals. vulcanchem.comsmolecule.com The presence of deuterium (B1214612) atoms on the benzyl (B1604629) group allows researchers to track the metabolic fate of amine-containing compounds within biological systems. vulcanchem.com This is crucial for understanding metabolic pathways and identifying potential metabolites through techniques like mass spectrometry. vulcanchem.com

In pharmaceutical development, incorporating deuterium can lead to a "deuterium effect," where the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can slow down metabolic processes that involve C-H bond cleavage. vulcanchem.comsemanticscholar.org This can result in improved pharmacokinetic profiles for drug candidates. vulcanchem.com For instance, deuterated analogues of drugs are studied to see if they exhibit increased metabolic stability, potentially leading to longer half-lives and reduced formation of toxic metabolites. semanticscholar.org

The synthesis of deuterated drug analogues often involves coupling Benzyl-D7-amine or its derivatives with other molecular fragments. For example, in the creation of deuterated protease inhibitors, deuterated benzyl alcohols (which can be derived from Benzyl-D7-amine) are reacted with other chiral building blocks. acs.org This highlights the role of deuterated benzylamines as key components in constructing complex and therapeutically relevant molecules.

N-Alkylation and C-N Bond Formation Reactions with Deuterated Amines

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for creating the vast majority of pharmaceuticals and biologically active compounds. core.ac.ukresearchgate.net N-alkylation of amines, including deuterated variants like Benzyl-D7-amine, is a fundamental transformation for building molecular complexity. core.ac.uk

Traditional methods for N-alkylation often involve alkyl halides, which can lead to over-alkylation and the production of waste. rsc.org Modern catalytic methods offer more efficient and selective alternatives.

Catalytic Strategies (e.g., Borrowing Hydrogen) in Deuterated Systems

A powerful and atom-efficient method for N-alkylation is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. acs.orgacs.org This process uses alcohols as alkylating agents, with water as the only byproduct, making it an environmentally benign approach. rsc.orgacs.orgbeilstein-journals.org The general mechanism involves a transition-metal catalyst that temporarily "borrows" hydrogen from an alcohol to form a reactive aldehyde or ketone. acs.orgnih.gov This intermediate then condenses with an amine to form an imine, which is subsequently reduced by the catalyst returning the borrowed hydrogen to yield the N-alkylated amine. core.ac.uknih.gov

This methodology has been successfully applied to deuterated systems. For example, manganese-catalyzed N-alkylation has been used with deuterated methanol (B129727) to produce N-methylated/deuterated products in good yields. beilstein-journals.org Similarly, ruthenium catalysts have been employed for hydrogen-deuterium exchange in bioactive amines through the borrowing hydrogen methodology, demonstrating excellent chemoselectivity and high degrees of deuterium incorporation. nih.gov These processes are valuable for generating deuterated internal standards for highly sensitive LC-MS/MS analyses. nih.gov

Table 1: Examples of Catalysts Used in Borrowing Hydrogen N-Alkylation

| Catalyst Type | Metal Center | Typical Substrates | Key Features |

| Shvo Catalyst | Ruthenium | Tertiary Amines | High chemoselectivity for α,β-deuteration. nih.gov |

| (Cyclopentadienone)iron carbonyl | Iron | Anilines, Benzylamines | Utilizes inexpensive, earth-abundant metal. rsc.org |

| Cyclometalated Iridium Complex | Iridium | Anilines, Aliphatic Amines | High activity in aqueous media. nih.gov |

| Manganese-NHC Complex | Manganese | Aromatic Amines, Sulfonamides | Effective for N-alkylation with a range of alcohols. beilstein-journals.org |

Selective Functionalization and Product Diversification

The amine group of Benzyl-D7-amine can undergo various nucleophilic substitution reactions with electrophiles, leading to a diverse range of deuterated products. smolecule.com The ability to selectively introduce the deuterated benzyl group or to further functionalize it allows for the creation of a library of compounds for various research applications.

Strategies for selective functionalization often rely on the choice of catalyst and reaction conditions. For instance, copper-catalyzed C(sp³)–H isocyanation can be used to create benzylic isocyanates, which are versatile intermediates that can be coupled with a wide array of primary and secondary amines to produce a diverse library of ureas. nih.govrsc.orgrsc.org This high-throughput approach allows for rapid product diversification from a single deuterated starting material. rsc.org

Furthermore, divergent synthetic strategies have been developed to produce amines with selective deuteration at specific positions (e.g., α and/or β to the nitrogen). semanticscholar.orgrsc.org By carefully choosing the deuterated reagents, such as a combination of deuterated acid and a deuterated silane (B1218182) reductant, a single starting material can be converted into multiple, precisely labeled isotopologues. semanticscholar.orgrsc.org This level of control is critical for detailed mechanistic studies and for fine-tuning the properties of drug candidates. semanticscholar.org

Debenzylation and Deprotection Strategies for Amine Hydrochlorides

The benzyl (Bn) group is a widely used protecting group for amines due to its general stability and the various methods available for its removal. acs.orglibretexts.org In syntheses involving this compound, the final step is often the removal of the N-benzyl-d7 group to reveal the primary or secondary amine functionality in the target molecule. This deprotection is crucial and can be achieved through several strategies.

Catalytic Hydrogenative Deprotection Mechanisms

Catalytic hydrogenolysis is a common and "green" method for debenzylation, typically employing a palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere. acs.orgnih.gov The reaction involves the cleavage of the C-N bond and the formation of the deprotected amine and toluene (B28343) (or deuterated toluene in this case).

However, the efficiency of this process can be hampered because the amine products can coordinate strongly to the palladium catalyst, leading to catalyst poisoning and decreased activity. acs.orgnih.gov This often necessitates higher pressures or temperatures to drive the reaction to completion. nih.gov To overcome this, additives can be used. For instance, performing the reaction in an acidified solution, such as ethanol (B145695) containing HCl, can prevent catalyst poisoning by forming the amine hydrochloride salt. sciencemadness.org

Recent research has shown that combining Pd/C with a solid acid catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), can significantly accelerate the hydrogenative deprotection of N-benzyl groups. acs.orgnih.govnih.gov This mixed-catalyst system facilitates the reaction under milder conditions (room temperature, H₂ atmosphere) and allows for easy removal of the catalysts by filtration. acs.orgnih.gov The deprotected amine is obtained in excellent yield without the need for a separate neutralization step. nih.gov

Table 2: Conditions for Catalytic Hydrogenative Debenzylation

| Catalyst System | Conditions | Advantages | Disadvantages |

| Pd/C, H₂ | High pressure/temperature | Green method, easy catalyst removal | Catalyst poisoning by amine product. acs.orgnih.gov |

| Pd/C, H₂, Acid (e.g., HCl) | Atmospheric pressure, RT | Prevents catalyst poisoning. sciencemadness.org | Requires subsequent neutralization. |

| Pd/C + Nb₂O₅/C, H₂ | Atmospheric pressure, RT | Faster reaction, no neutralization needed, reusable catalyst. acs.orgnih.gov | Requires preparation of mixed catalyst. |

Acid-Mediated Cleavage of N-Benzyl Protecting Groups

The N-benzyl group can also be cleaved under strongly acidic conditions, although this method is often less desirable due to the harsh conditions which may not be compatible with other sensitive functional groups in the molecule. acs.orggoogle.com Strong Brønsted acids like trifluoroacetic acid (TFA), sulfuric acid, or hydrobromic acid can be used to effect this transformation. acs.orgacs.org

Stereochemical Considerations in Deuterated Benzylamine (B48309) Transformations

The introduction of deuterium into a molecule, such as in this compound, does not alter the fundamental principles of stereochemistry; however, it can significantly influence the kinetics and, in some cases, the stereochemical outcome of chemical transformations. The primary mechanism for this influence is the kinetic isotope effect (KIE), where the greater mass of deuterium compared to protium (B1232500) leads to a stronger carbon-deuterium (C-D) bond than the corresponding carbon-hydrogen (C-H) bond. Cleavage of a C-D bond typically requires more energy and thus proceeds at a slower rate than cleavage of a C-H bond. This effect is particularly relevant in reactions where a C-H/C-D bond at a stereocenter, or adjacent to one, is broken in the rate-determining step.

In the context of transformations involving the benzylic position (-CD2-) of Benzyl-D7-amine, the KIE can be a powerful tool for mechanistic elucidation and for controlling selectivity. For instance, in elimination or oxidation reactions that involve the cleavage of a benzylic C-D bond, the reaction rate would be demonstrably slower compared to the non-deuterated analogue.

While direct stereochemical studies on this compound are not extensively documented, principles from related transformations can be applied. For example, in asymmetric reactions, the subtle differences in reaction rates caused by deuteration can be exploited. In a reaction with multiple competing stereochemical pathways, the higher activation energy of C-D bond cleavage can disfavor one pathway, leading to an enhancement of the stereoselectivity of the alternative pathway.

The stereochemistry of reactions at the amine group itself is also a critical consideration. Asymmetric hydroamination and reductive amination are powerful methods for creating chiral amines. d-nb.inforesearchgate.net In these transformations, a prochiral precursor is converted into a chiral product. While the deuterium atoms on the benzyl group are not directly at the newly formed stereocenter, their electronic and steric influence, though minimal, can play a role in the diastereoselectivity of the transition state.

Furthermore, transformations that generate a new stereocenter on the deuterated methylene (B1212753) group are of significant interest. For example, Wurtz-type coupling reactions involving benzylic organometallics have been shown to proceed with a complete inversion of stereochemistry, indicative of an S_N2-type mechanism. uni-muenchen.de The deuteration in Benzyl-D7-amine would not change this fundamental pathway, but it would serve as a valuable spectroscopic marker for tracking the stereochemical fate of the benzylic position.

The table below summarizes key stereochemical concepts and their implications for transformations involving deuterated benzylamines.

| Reaction Type | Stereochemical Principle | Implication for Deuterated Benzylamines | Reference |

| Asymmetric Synthesis | Creation of chiral centers via methods like reductive amination or hydroamination. | The deuterium label serves as a tracer and can subtly influence diastereoselectivity. | d-nb.inforesearchgate.net |

| Nucleophilic Substitution (S_N2) | Inversion of configuration at the reaction center. | Reactions at the benzylic -CD2- position are expected to proceed with inversion. | uni-muenchen.de |

| Elimination Reactions | Requires specific spatial arrangement of the leaving group and proton (anti-periplanar). | KIE can influence regioselectivity and stereoselectivity if C-D bond cleavage is rate-determining. | |

| Enzymatic Transformations | High stereospecificity and stereoselectivity. | Deuteration can alter the rate of metabolism, potentially leading to different metabolite profiles. |

Development of Sustainable Synthetic Protocols Involving Deuterated Amines

The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds, including deuterated amines like this compound. The focus is on developing methods that are more atom-economical, use less hazardous reagents, employ renewable resources, and minimize waste.

One of the most prominent sustainable strategies is "borrowing hydrogen" or "hydrogen autotransfer" catalysis. acs.org This methodology allows for the N-alkylation of amines using alcohols as alkylating agents, with water as the only byproduct. acs.org The process involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with the amine to form an imine. The "borrowed" hydrogen is then used to reduce the imine to the final amine product. acs.org The use of earth-abundant, non-precious metal catalysts based on iron, manganese, or cobalt makes this approach particularly sustainable. acs.org For the synthesis of deuterated amines, a deuterated alcohol could be used as the deuterium source.

Another green approach is the use of biocatalysis. Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and exhibit high chemo-, regio-, and stereoselectivity. A biosynthetic pathway for the production of benzylamine from phenylpyruvate has been developed, offering a green alternative to traditional chemical synthesis routes that often rely on harsh reagents. nih.gov This approach reduces the reliance on fossil fuel-based starting materials and minimizes toxic waste. nih.gov

The choice of deuterium source is also a key consideration in sustainable synthesis. Deuterium gas (D₂) is often used but can be hazardous. Deuterium oxide (D₂O) is an inexpensive, safe, and readily available alternative. Catalytic systems that facilitate hydrogen-deuterium exchange using D₂O as the deuterium source are highly desirable. For example, a Pd/C-Al-D₂O system has been shown to be effective for the selective deuteration of various organic molecules, including benzylamines, under environmentally benign conditions. mdpi.com

Furthermore, the conversion of renewable biomass into valuable chemicals is a cornerstone of green chemistry. Lignin (B12514952), a major component of lignocellulosic biomass, is a rich source of aromatic compounds. A novel strategy has been developed for the direct transformation of lignin model compounds into benzylamines and phenols, providing a sustainable route from renewable resources. researchgate.net